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Compound of Interest

Compound Name: BMS-986143

Cat. No.: B15577291

Technical Support Center: BMS-986143

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working with the
Bruton's tyrosine kinase (BTK) inhibitor, BMS-986143, in mouse models.

Frequently Asked Questions (FAQSs)

Q1: What is the recommended starting dose for BMS-986143 in mouse models of autoimmune
disease?

Al: For initial studies, doses ranging from 15 mg/kg to 45 mg/kg administered orally (PO) twice
daily (BID) have been shown to be effective in a collagen-induced arthritis (CIA) mouse model.
[1] These doses resulted in a dose-dependent inhibition of clinical disease progression.[1] It is
recommended to perform a pilot dose-ranging study to determine the optimal dose for your
specific model and experimental endpoint.

Q2: What is the oral bioavailability of BMS-986143 in mice?
A2: BMS-986143 exhibits high oral bioavailability in mice, reported to be 100%.[1]
Q3: What is the half-life of BMS-986143 in mice?

A3: The elimination half-life of BMS-986143 in mice is approximately 3.6 hours following
intravenous administration.[1] This moderate half-life supports a twice-daily dosing regimen for

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15577291?utm_src=pdf-interest
https://www.benchchem.com/product/b15577291?utm_src=pdf-body
https://www.benchchem.com/product/b15577291?utm_src=pdf-body
https://www.medchemexpress.com/bms-986143.html
https://www.medchemexpress.com/bms-986143.html
https://www.benchchem.com/product/b15577291?utm_src=pdf-body
https://www.benchchem.com/product/b15577291?utm_src=pdf-body
https://www.medchemexpress.com/bms-986143.html
https://www.benchchem.com/product/b15577291?utm_src=pdf-body
https://www.benchchem.com/product/b15577291?utm_src=pdf-body
https://www.medchemexpress.com/bms-986143.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

sustained target engagement.
Q4: What vehicle can be used for the oral administration of BMS-9861437

A4: While specific vehicle information for BMS-986143 is not detailed in the provided search
results, a common vehicle used for a closely related BTK inhibitor, BMS-986142, is a mixture of
ethanol, tocopherol PEG 1000 succinate (TPGS), and PEG300 (EtOH: TPGS:PEG300; 5:5:90).
[2] This formulation is suitable for oral gavage. It is advisable to assess the solubility and
stability of BMS-986143 in your chosen vehicle before in vivo administration.

Q5: I am observing variability in the efficacy of BMS-986143 between my experimental groups.
What could be the cause?

A5: Variability in efficacy can arise from several factors:

e Drug Administration: Ensure accurate and consistent oral gavage technique to minimize
dosing errors.

e Animal Health: The overall health status of the mice can influence drug metabolism and
disease progression. Monitor animals for any signs of distress or iliness.

o Disease Model Induction: Inconsistent induction of the disease model (e.g., CIA or CAIA) can
lead to significant variability in disease severity and response to treatment.

e Pharmacokinetics: Individual differences in drug absorption and metabolism can occur.
Consider collecting satellite blood samples to assess drug exposure levels.

Q6: Are there any known off-target effects of BMS-9861437

A6: BMS-986143 is a selective BTK inhibitor. However, like many kinase inhibitors, it can inhibit
other kinases at higher concentrations. Besides BTK (IC50 = 0.26 nM), BMS-986143 also
shows activity against TEC, BLK, BMX, TXK, FGR, YES1, and ITK with IC50 values of 3 nM, 5
nM, 7 nM, 10 nM, 15 nM, 19 nM, and 21 nM, respectively.[1]
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Issue

Possible Cause

Recommended Action

Poor clinical response at
previously reported effective

doses.

1. Improper drug formulation or
storage. 2. Suboptimal dosing
frequency. 3. Advanced
disease stage at the start of

treatment.

1. Prepare fresh formulations
for each experiment and store
the compound as
recommended. 2. Given the
half-life, consider increasing
the dosing frequency from
once daily (QD) to twice daily
(BID). 3. In therapeutic models,
initiate treatment at an earlier,

more defined stage of disease.

Signs of toxicity in treated mice

(e.g., weight loss, lethargy).

1. Dose is too high for the
specific mouse strain. 2.

Vehicle toxicity.

1. Reduce the dose and
perform a dose-escalation
study to determine the
maximum tolerated dose
(MTD). 2. Administer a vehicle-
only control group to assess

any vehicle-related toxicity.

Inconsistent pharmacokinetic
(PK) data.

1. Inaccurate blood sampling
times. 2. Issues with the
bioanalytical method. 3.

Fasting state of the animals.

1. Adhere to a strict and
consistent blood sampling
schedule. 2. Validate the
bioanalytical method for
accuracy and precision. 3.
Ensure a consistent fasting or
fed state across all animals
during dosing and sampling,
as food can affect oral drug

absorption.

Quantitative Data

Table 1: Pharmacokinetic Parameters of BMS-986143 in Mice
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Administration

Parameter Value Dose
Route

Oral Bioavailability 100%J1] Oral 6 mg/kg[1]
Cmax 4.3 uM[1] Oral 6 mg/kg[1]
Elimination Half-life

3.6 h[1] Intravenous 3.0 mg/kg[1]
(t1/2)
Plasma Clearance 8.6 mL/min/kg[1] Intravenous 3.0 mg/kg[1]
Volume of Distribution 1.8 L/kg[1] Intravenous 3.0 mg/kg[1]

Table 2: Efficacy of BMS-986143 in a Mouse Model of Collagen-Induced Arthritis (CIA)

Dose (mg/kg)

Dosing Regimen

Efficacy (Inhibition of
Clinical Disease
Progression)

15[1]

Oral gavage; BID[1]

63%[1]

45[1]

Oral gavage; BID[1]

809%[1]

Experimental Protocols

Protocol 1: Collagen-Induced Arthritis (CIA) Mouse Model

This protocol is adapted from studies on the closely related BTK inhibitor, BMS-986142.[2]

e Animals: Male DBA/1 mice, 8-10 weeks old.[2]

e Induction:

o On day 0, inject mice subcutaneously at the base of the tail with 200 pg of bovine type II

collagen emulsified in a suitable adjuvant (e.g., Complete Freund's Adjuvant).[2]

o On day 21, administer a booster injection in the same manner.[2]

e Dosing:
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o Preventative Model: Begin oral gavage of BMS-986143 or vehicle immediately after the
primary immunization on day 0.[2]

o Therapeutic Model: Delay the start of dosing until the booster immunization on day 21.[2]
e Monitoring:

o Monitor mice three times per week for the development and severity of paw inflammation.

[2]
o Utilize a clinical scoring system to quantify disease severity.
Protocol 2: Collagen Antibody-Induced Arthritis (CAIA) Mouse Model
This protocol is adapted from studies on the closely related BTK inhibitor, BMS-986142.[2]

Animals: Female BALB/c mice, 8-10 weeks old.[2]

Induction:

o On day 0, administer a cocktail of monoclonal anti-mouse type Il collagen antibodies
intraperitoneally (1P).[2]

o On day 3, inject mice IP with 1.25 mg/kg of lipopolysaccharide (LPS).[2]

Dosing:

o Begin oral gavage of BMS-986143 or vehicle immediately after the antibody cocktail
administration on day 0.[2]

Monitoring:

o Monitor mice daily for the development and severity of paw inflammation using a clinical
scoring system.[2]

Visualizations
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Caption: BMS-986143 inhibits BTK, blocking downstream signaling from BCR and FcR.
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Caption: Workflow for determining the optimal dosage of BMS-986143 in mouse models.
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Caption: Troubleshooting logic for addressing poor efficacy of BMS-986143.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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